molecular formula C14H21N3O2S B13436244 N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2

N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2

Cat. No.: B13436244
M. Wt: 303.35 g/mol
InChI Key: SUDSAMPFROMSLM-LTKZMZGJSA-N
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Description

BITC-[13C6,15N2]Lys, also known as L-Lysine-13C6,15N2 hydrochloride, is a stable isotope-labeled amino acid. It is a derivative of lysine, an essential amino acid for humans, labeled with carbon-13 and nitrogen-15 isotopes. This compound is primarily used in scientific research for various applications, including protein quantification and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BITC-[13C6,15N2]Lys involves the incorporation of stable isotopes of carbon and nitrogen into the lysine molecule. The process typically starts with the precursor amino acids labeled with 13C and 15N isotopes. These precursors undergo a series of chemical reactions, including amidation and hydrogenation, to form the final product .

Industrial Production Methods

Industrial production of BITC-[13C6,15N2]Lys follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

BITC-[13C6,15N2]Lys can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

BITC-[13C6,15N2]Lys has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of BITC-[13C6,15N2]Lys involves its incorporation into proteins during synthesis. The labeled isotopes allow for precise tracking and quantification of proteins in various biological systems. The compound interacts with molecular targets such as enzymes and receptors, providing insights into their function and regulation .

Comparison with Similar Compounds

Similar Compounds

  • L-Lysine-13C6 hydrochloride
  • L-Arginine-13C6,15N4 hydrochloride
  • L-Tyrosine-13C9,15N

Uniqueness

BITC-[13C6,15N2]Lys is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides enhanced sensitivity and accuracy in various analytical techniques compared to single-labeled compounds .

Properties

Molecular Formula

C14H21N3O2S

Molecular Weight

303.35 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-6-(benzylcarbamothioyl(15N)amino)(1,2,3,4,5,6-13C6)hexanoic acid

InChI

InChI=1S/C14H21N3O2S/c15-12(13(18)19)8-4-5-9-16-14(20)17-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,18,19)(H2,16,17,20)/t12-/m0/s1/i4+1,5+1,8+1,9+1,12+1,13+1,15+1,16+1

InChI Key

SUDSAMPFROMSLM-LTKZMZGJSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=S)[15NH][13CH2][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2]

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NCCCCC(C(=O)O)N

Origin of Product

United States

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